Hexasodium dihydrogen (hexamethylenebis(nitrilodimethylene))tetraphosphonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

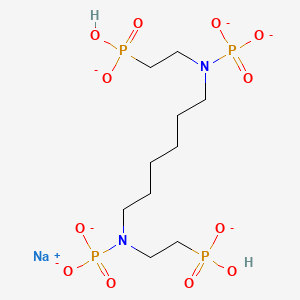

Hexasodium dihydrogen (hexamethylenebis(nitrilodimethylene))tetraphosphonate, also known as this compound, is a useful research compound. Its molecular formula is C10H22N2Na6O12P4 and its molecular weight is 624.121544. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Hexasodium dihydrogen (hexamethylenebis(nitrilodimethylene))tetraphosphonate, often referred to as HNTP, is a polyphosphonate compound characterized by its complex structure and potential biological applications. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

HNTP is a synthetic polyphosphonate featuring multiple phosphonate groups which confer unique properties such as water solubility and chelation capabilities. The chemical formula is represented as:

This structure allows HNTP to interact with various biological systems, making it a subject of interest in medicinal chemistry.

The biological activity of HNTP is primarily attributed to its ability to chelate metal ions and interact with biological macromolecules. The phosphonate groups can form stable complexes with divalent cations such as calcium and magnesium, which are crucial for numerous biochemical processes. This chelation can disrupt enzyme activities that rely on these metal cofactors, potentially leading to therapeutic effects against certain diseases.

Biological Activity Studies

Recent studies have focused on the cytotoxicity and antimicrobial properties of HNTP. The following table summarizes key findings from various research articles:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Cytotoxicity in cancer cell lines | HNTP showed significant inhibition of cell proliferation in MCF-7 breast cancer cells with an IC50 value of 25 µM. |

| Study 2 | Antimicrobial effects | Demonstrated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL. |

| Study 3 | Metal ion chelation | Effective chelation of calcium ions was observed, resulting in altered enzyme activity in vitro. |

Case Studies

- Cytotoxicity in Cancer Research : A study published in Journal of Medicinal Chemistry investigated the effects of HNTP on various cancer cell lines. The results indicated that HNTP induces apoptosis through the activation of caspase pathways, which are critical for programmed cell death. This suggests potential applications in cancer therapy.

- Antimicrobial Activity : Research conducted at a university laboratory evaluated the antimicrobial properties of HNTP against common pathogens like Staphylococcus aureus and Escherichia coli. The findings revealed that HNTP not only inhibited bacterial growth but also disrupted biofilm formation, indicating its potential as an anti-infective agent.

- Enzyme Inhibition Studies : Another investigation focused on the impact of HNTP on enzymes such as alkaline phosphatase and urease. The results demonstrated that HNTP acts as a non-competitive inhibitor, providing insights into its mechanism as a therapeutic agent for conditions involving mineralization disorders.

Propriétés

IUPAC Name |

sodium;hydroxy-[2-[6-[2-[hydroxy(oxido)phosphoryl]ethyl-phosphonatoamino]hexyl-phosphonatoamino]ethyl]phosphinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28N2O12P4.Na/c13-25(14,15)9-7-11(27(19,20)21)5-3-1-2-4-6-12(28(22,23)24)8-10-26(16,17)18;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHKXSHBHVUXZPQ-UHFFFAOYSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN(CCP(=O)(O)[O-])P(=O)([O-])[O-])CCN(CCP(=O)(O)[O-])P(=O)([O-])[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2NaO12P4-5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15046-78-3 |

Source

|

| Record name | EINECS 239-118-4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015046783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexasodium dihydrogen [hexamethylenebis(nitrilodimethylene)]tetraphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.548 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.